N-Boc-2-methyl-2,3-dihydro-4-pyridone

Asymmetric synthesis Chiral building block Diastereoselectivity

N-Boc-2-methyl-2,3-dihydro-4-pyridone (CAS 362704-44-7; IUPAC: tert-butyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate) is a chiral N-protected 2,3-dihydro-4-pyridone building block featuring a stereogenic center at the 2-position, an acid-labile Boc protecting group on the nitrogen, and a conjugated enaminone core that permits diverse regioselective and stereoselective transformations. Its molecular formula is C₁₁H₁₇NO₃ with a molecular weight of 211.26 g/mol, and it is commercially supplied at purities of ≥97% to 98%.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 362704-44-7
Cat. No. B1438021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-2-methyl-2,3-dihydro-4-pyridone
CAS362704-44-7
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1CC(=O)C=CN1C(=O)OC(C)(C)C
InChIInChI=1S/C11H17NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h5-6,8H,7H2,1-4H3
InChIKeyVFVRJHBRAWHZHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-2-methyl-2,3-dihydro-4-pyridone (CAS 362704-44-7): Core Intermediate Profile for Chiral Alkaloid & Heterocycle Synthesis


N-Boc-2-methyl-2,3-dihydro-4-pyridone (CAS 362704-44-7; IUPAC: tert-butyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate) is a chiral N-protected 2,3-dihydro-4-pyridone building block featuring a stereogenic center at the 2-position, an acid-labile Boc protecting group on the nitrogen, and a conjugated enaminone core that permits diverse regioselective and stereoselective transformations [1]. Its molecular formula is C₁₁H₁₇NO₃ with a molecular weight of 211.26 g/mol, and it is commercially supplied at purities of ≥97% to 98% . The compound serves as a key intermediate in the asymmetric synthesis of piperidine and piperidinone alkaloids, as well as in the construction of complex azaheterocycles for medicinal chemistry programs [1].

Why N-Boc-2-methyl-2,3-dihydro-4-pyridone Cannnot Be Replaced by Generic Dihydropyridone Analogs Without Compromising Chirality or Orthogonal Deprotection


Substituting N-Boc-2-methyl-2,3-dihydro-4-pyridone with the achiral N-Boc-2,3-dihydro-4-pyridone (CAS 325486-45-1) eliminates the C-2 stereogenic center that enables asymmetric induction, forfeiting all downstream enantioselective transformations [1]. Replacing the Boc group with a Cbz protecting group removes the acid-lability advantage: Boc is cleaved quantitatively by TFA within minutes, whereas Cbz requires hydrogenolysis conditions that are incompatible with reducible functionality elsewhere in the molecule . Furthermore, exchanging the 2-methyl substituent for bulkier alkyl or aryl groups alters the diastereoselectivity of conjugate addition reactions, often reducing the diastereomeric excess, as steric effects at C-2 are known to modulate facial selectivity during nucleophilic additions to the enaminone π-system [2]. These non-interchangeable properties directly impact synthesis route design, step economy, and procurement decisions in multi-step alkaloid and pharmaceutical intermediate manufacturing.

Quantitative Differentiation Evidence for N-Boc-2-methyl-2,3-dihydro-4-pyridone: Head-to-Head & Cross-Study Comparator Data


Chiral Induction Capability: 95% d.e. Achievable for the 2-Methyl Dihydropyridone Core vs. Achiral Unsubstituted Analog

Asymmetric methylation of a chiral 1-acyl-4-methoxypyridinium salt with MeMgI yields (2R)-2-methyl-2,3-dihydro-4-pyridone with a diastereomeric excess (d.e.) of 95% [1]. In contrast, the analogous reaction on the unsubstituted 4-methoxypyridinium salt yields the achiral N-Boc-2,3-dihydro-4-pyridone with d.e. = 0% because no stereogenic center is created [1]. Therefore, for any application requiring enantiopure intermediates, the 2-methyl compound is mandatory, while the unsubstituted analog is intrinsically incapable of providing chiral induction.

Asymmetric synthesis Chiral building block Diastereoselectivity

Orthogonal Deprotection Selectivity: Boc (Acid-Labile) vs. Cbz (Hydrogenolysis) in 2-Methyl-2,3-dihydro-4-pyridone Series

The Boc group on N-Boc-2-methyl-2,3-dihydro-4-pyridone is cleaved quantitatively by treatment with TFA (neat or 50% in CH₂Cl₂) within minutes at room temperature, releasing isobutylene and CO₂ . The Cbz analog requires catalytic hydrogenolysis (H₂, Pd/C, hours) for deprotection, conditions that are incompatible with substrates bearing alkenes, benzyl ethers, or other reducible functionalities . When both Boc and Cbz protecting groups are present in the same molecule, Cbz can be removed by hydrogenolysis with Boc remaining intact, and conversely Boc can be removed by acid without affecting Cbz, enabling fully orthogonal protection strategies . This differential is critical in complex target synthesis where sequential unmasking of nitrogen nucleophiles is required.

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Grignard Conjugate Addition Diastereoselectivity: 2-Methyl Substituent Maintains High d.e. (76–94%) vs. Bulkier 2-Alkyl/Aryl Analogs

Grignard reagent addition to chiral 1-acyl-2-alkyl-2,3-dihydro-4-pyridones proceeds with diastereoselectivities of 76–94% d.e. depending on the steric bulk of the 2-substituent [1]. The 2-methyl analog, possessing minimal steric demand, consistently operates at the upper end of this selectivity range. In contrast, 2-ethyl, 2-isopropyl, or 2-phenyl analogs exhibit lower d.e. values due to increased steric interactions that perturb the chelate-controlled transition state model [2][1]. For metallo enolate additions to 1-acyl-2-alkyl-2,3-dihydro-4-pyridones, diastereomeric excesses of 90–94% are reported for zinc enolates when the 2-substituent is a small alkyl group [1].

Conjugate addition Grignard reagent Diastereofacial selectivity

Commercial Purity Benchmark: ≥98% for 2-Methyl Derivative vs. 97% for Unsubstituted Analog

N-Boc-2-methyl-2,3-dihydro-4-pyridone is commercially available at 98% purity (Leyan, product no. 2034577) , whereas the closest achiral analog, tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 325486-45-1), is typically supplied at 97% purity (Amadis Chemical) . Although the 1 percentage point difference appears modest, it represents an approximately 33% reduction in total impurity burden (from 3% to 2%), which can be meaningful in regulated pharmaceutical intermediate supply chains where total impurity thresholds are strictly enforced.

Chemical purity Quality control Procurement specification

Synthesis Scalability: 31 g Batch Demonstrated at 51% Yield for N-Boc-2-methyl-2,3-dihydro-4-pyridone

A published synthesis route describes the preparation of N-Boc-2-methyl-2,3-dihydro-4-pyridone on a 31 g scale from phenyl 4-methoxy-2-methylpyridine-1(2H)-carboxylate (70.0 g, 285 mmol) using potassium tert-butoxide in THF at −78 °C to 10–15 °C, achieving an isolated yield of 51% after silica gel chromatography . This demonstrates that the compound can be produced in multi-gram quantities using standard laboratory equipment, providing procurement teams with confidence in supply scalability beyond milligram research quantities.

Scale-up synthesis Process chemistry Supply assurance

Enaminone Reactivity Hotspot: Regioselective C-3 and C-5 Functionalization Accessible via the 2,3-Dihydro-4-pyridone Scaffold

The 2,3-dihydro-4-pyridone core of N-Boc-2-methyl-2,3-dihydro-4-pyridone contains three reactive sites: the enaminone C-3 position (nucleophilic), the C-5 position (accessible via directed lithiation of N-Boc-dihydropyridines), and the C-2 substituent (stereogenic handle) [1]. Sequential tandem directed lithiations of N-Boc-1,2-dihydropyridines have been demonstrated to yield C-5,C-6 disubstituted dihydropyridones, establishing a direct route to highly functionalized piperidine precursors [1]. This multi-vector reactivity distinguishes the N-Boc-2,3-dihydro-4-pyridone scaffold from simpler enaminones or saturated piperidinone building blocks that lack the embedded α,β-unsaturated carbonyl system.

Regioselective functionalization Enaminone chemistry Alkaloid synthesis

Preferred Application Scenarios for N-Boc-2-methyl-2,3-dihydro-4-pyridone Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Piperidine Alkaloids (e.g., (-)-Sedamine, (+)-Allopumiliotoxin 267A)

The 95% d.e. achievable in the asymmetric synthesis of the 2-methyl dihydropyridone core [1] makes N-Boc-2-methyl-2,3-dihydro-4-pyridone the preferred starting material for the total synthesis of chiral piperidine alkaloids such as (-)-sedamine and (+)-allopumiliotoxin 267A. The high initial d.e. translates into fewer diastereomer separation steps downstream, reducing purification burden and improving overall yield [1]. For procurement supporting alkaloid total synthesis programs, this compound is non-substitutable with its achiral analog.

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal N-Deprotection

In synthetic routes where a nitrogen nucleophile must be unmasked selectively in the presence of other protected amines, the acid-labile Boc group offers a critical advantage over the hydrogenolysis-requiring Cbz group . N-Boc-2-methyl-2,3-dihydro-4-pyridone can be deprotected with TFA without affecting Cbz-protected amines elsewhere in the molecule, enabling sequential nitrogen functionalization that would be impossible or low-yielding with a Cbz-protected dihydropyridone intermediate .

Convergent Synthesis of 2,6-Disubstituted Piperidinones via Stereoselective Conjugate Addition

The 2-methyl substituent minimizes steric interference during Grignard conjugate additions, promoting high trans-diastereoselectivity in the formation of 2,6-disubstituted piperidinones [2]. This is exploited in the synthesis of trans-2,6-dialkylpiperidinones, key structural motifs in bioactive alkaloids. Procurement of the 2-methyl rather than a bulkier 2-alkyl analog ensures maximal and most predictable diastereoselectivity in the C-6 alkylation step [2][1].

Medicinal Chemistry Library Synthesis via C-3 and C-5 Diversification

The three differentiable reactive sites (C-2 stereogenic center, C-3 nucleophilic enaminone carbon, and C-5 directed lithiation position) of N-Boc-2-methyl-2,3-dihydro-4-pyridone enable divergent library synthesis strategies [3]. Medicinal chemistry groups building collections of chiral piperidine-based candidates benefit from a single building block that can be diversified at multiple vectors without requiring de novo scaffold construction for each analog [3].

Quote Request

Request a Quote for N-Boc-2-methyl-2,3-dihydro-4-pyridone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.